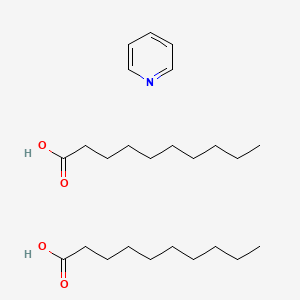
Decanoic acid--pyridine (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid–pyridine (2/1) typically involves the reaction of decanoic acid with pyridine under controlled conditions. One common method is to dissolve decanoic acid in an organic solvent such as dichloromethane, followed by the addition of pyridine. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction. The product is isolated by evaporating the solvent and purifying the residue through recrystallization.
Industrial Production Methods
Industrial production of decanoic acid–pyridine (2/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Decanoic acid–pyridine (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and pyridine derivatives.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Decanoic acid–pyridine (2/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of decanoic acid–pyridine (2/1) involves its interaction with molecular targets and pathways in biological systems. Decanoic acid is known to inhibit certain enzymes and receptors, while pyridine can act as a ligand for various proteins. The combined effects of these two components can lead to unique biological activities, such as modulation of neurotransmitter systems and inhibition of microbial growth.
類似化合物との比較
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the decanoic acid component.
Decanoic Acid: A saturated fatty acid without the pyridine component.
Pyridine Derivatives: Compounds with various substituents on the pyridine ring, such as methylpyridine and chloropyridine.
Uniqueness
Decanoic acid–pyridine (2/1) is unique due to the combination of a fatty acid and a heterocyclic compound, which imparts distinct chemical and biological properties. The presence of both hydrophobic and hydrophilic components in the molecule allows it to interact with a wide range of targets and exhibit diverse activities.
特性
CAS番号 |
63012-40-8 |
|---|---|
分子式 |
C25H45NO4 |
分子量 |
423.6 g/mol |
IUPAC名 |
decanoic acid;pyridine |
InChI |
InChI=1S/2C10H20O2.C5H5N/c2*1-2-3-4-5-6-7-8-9-10(11)12;1-2-4-6-5-3-1/h2*2-9H2,1H3,(H,11,12);1-5H |
InChIキー |
IKIWIMOMWQOABK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
![Bis[3-(trifluoromethyl)phenyl]iodanium chloride](/img/structure/B14505067.png)
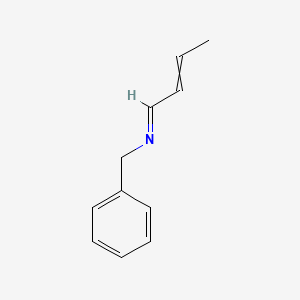

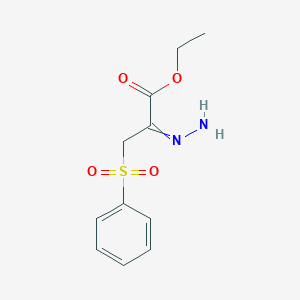
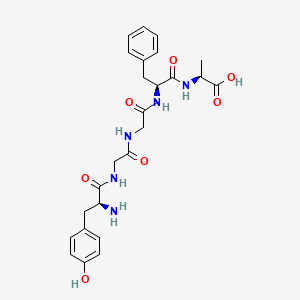
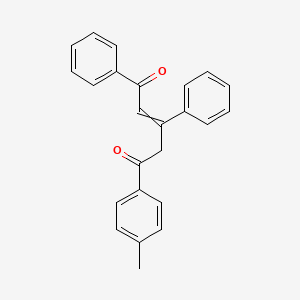
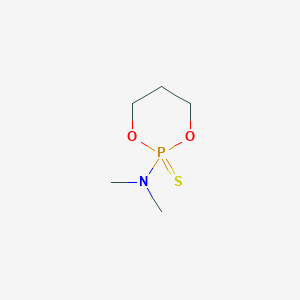
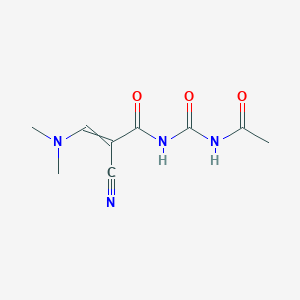
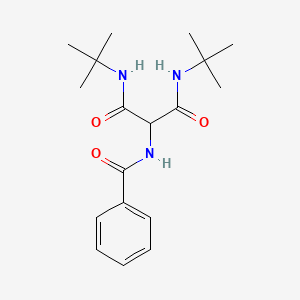
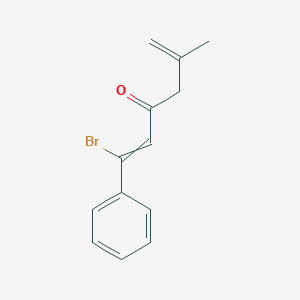
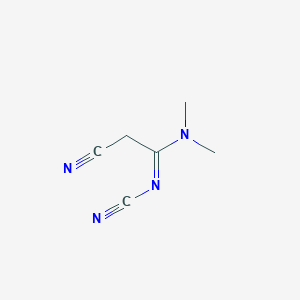
![[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide](/img/structure/B14505108.png)
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)
